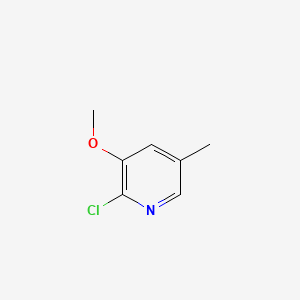

2-Chloro-3-methoxy-5-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

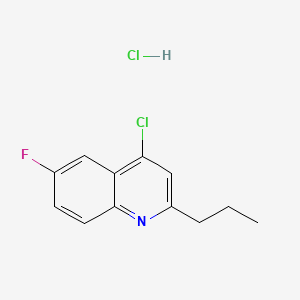

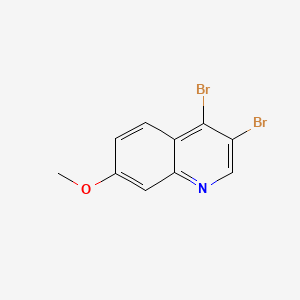

2-Chloro-3-methoxy-5-methylpyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H8ClNO and a molecular weight of 157.60 . It is used in industrial and scientific research .

Synthesis Analysis

The synthesis of 2-Chloro-3-methoxy-5-methylpyridine can be achieved through various methods . One process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and phosgene at temperatures between -30°C and +50°C . The intermediate formed in this process is then reacted with phosgene at temperatures between 50°C and 150°C .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxy-5-methylpyridine is represented by the SMILES string COc1cc©cnc1Cl .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-methoxy-5-methylpyridine are not detailed in the search results, it is known that this compound can be used in the synthesis of various pharmaceutical compounds .Scientific Research Applications

Chemical Synthesis

“2-Chloro-3-methoxy-5-methylpyridine” is a key intermediate in the synthesis of various chemical compounds . It can be synthesized by many methods .

Pesticide Manufacturing

This compound is used as a pesticide intermediate . It plays a crucial role in the production of pesticides that protect crops from pests .

Pharmaceutical Industry

The compound is used in the pharmaceutical industry. Several pharmaceutical and veterinary products containing this compound have been granted market approval, and many candidates are currently undergoing clinical trials .

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “2-Chloro-3-methoxy-5-methylpyridine”, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis of 2-methylthio-5-pyridinemethylene amine

“2-Chloro-3-methoxy-5-methylpyridine” may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine .

Synthesis of 5-methyl-2,2’-bipyridine

This compound may also be used in the synthesis of 5-methyl-2,2’-bipyridine .

Synthesis of 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole

Another potential application of “2-Chloro-3-methoxy-5-methylpyridine” is in the synthesis of 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .

Safety and Hazards

2-Chloro-3-methoxy-5-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral and Eye Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

While specific future directions for 2-Chloro-3-methoxy-5-methylpyridine are not detailed in the search results, it is known that this compound is used in the synthesis of various pharmaceutical compounds . Therefore, it can be inferred that future research may focus on exploring its potential applications in the pharmaceutical industry.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various organic compounds , which suggests that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction. In these reactions, the compound would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .

Biochemical Pathways

As a component in suzuki–miyaura coupling reactions , it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds.

Pharmacokinetics

As an intermediate in chemical synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

As an intermediate in chemical synthesis , its primary effect would be the formation of new organic compounds through Suzuki–Miyaura coupling reactions .

properties

IUPAC Name |

2-chloro-3-methoxy-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYOWJROVIRPCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673577 |

Source

|

| Record name | 2-Chloro-3-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-46-0 |

Source

|

| Record name | 2-Chloro-3-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)